![molecular formula C8H9N3OS B11775497 7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
7-Methoxythieno[3,4-c]pyridine-1,3-diamine
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Overview
Description
7-Methoxythieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxythieno[3,4-c]pyridine-1,3-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-chloro-3-nitropyridine in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxythieno[3,4-c]pyridine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
7-Methoxythieno[3,4-c]pyridine-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxythieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These include compounds like ticlopidine and clopidogrel, which are known for their antiplatelet activity.
Other heterocyclic amines: Compounds such as pyridine and thiophene derivatives share structural similarities and may exhibit related biological activities.
Uniqueness
7-Methoxythieno[3,4-c]pyridine-1,3-diamine is unique due to its specific substitution pattern and the presence of both methoxy and diamine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Methoxythieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound belonging to the thienopyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of the methoxy group and amino groups in its structure contributes to its reactivity and interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is C_8H_10N_2OS. Its structural features include:
- Thieno-pyridine core: A fused ring system that enhances biological activity.
- Methoxy group at position 7: Increases lipophilicity and alters reactivity.
- Amino groups at positions 1 and 3: Facilitate interactions with biological macromolecules.
Antiinflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | X.XX | Y.YY |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Diclofenac | 6.74 | 6.12 |
Note: Specific IC50 values for this compound are hypothetical in this context and should be replaced with actual data from experimental results.
Structure-Activity Relationships (SAR)
The biological activity of thienopyridine derivatives like this compound can be correlated with their structural features. Modifications in substituents can lead to variations in potency against COX enzymes.
Key Findings:
- The presence of electron-donating groups enhances anti-inflammatory activity.
- Substituents at specific positions can improve selectivity for COX-2 over COX-1.
Study on Anti-inflammatory Properties
In a study conducted by Tageldin et al., various thienopyridine derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated significant inhibition of edema formation by compounds similar to this compound.
Table 2: Efficacy in Animal Models
Compound | ED50 (μM) | Comparison Drug ED50 (Indomethacin) |
---|---|---|
Compound A | XX.X | 9.17 |
Compound B | YY.Y | 9.17 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of COX enzymes: Reduces the synthesis of prostaglandins involved in inflammation.
- Modulation of nitric oxide synthase (iNOS): Decreases nitric oxide production, further contributing to its anti-inflammatory properties.
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
7-methoxythieno[3,4-c]pyridine-1,3-diamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-11-2-4-6(5)8(10)13-7(4)9/h2-3H,9-10H2,1H3 |
InChI Key |
IZELVXNRXIUZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=C(SC(=C12)N)N |
Origin of Product |
United States |
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